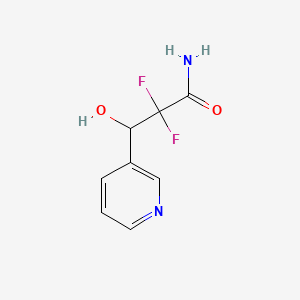

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide

Description

Molecular Architecture and Functional Group Arrangement

The molecular framework of this compound exhibits a complex arrangement of functional groups that contribute to its distinctive chemical properties. The compound possesses a molecular formula of C₈H₈F₂N₂O₂ with a molecular weight of 202.16 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanamide, reflecting its systematic structural organization.

The molecular architecture centers around a three-carbon propionyl chain that serves as the central scaffold connecting the pyridine ring to the amide functionality. The pyridine ring occupies the 3-position of this chain, creating a substituted propionamide structure. This arrangement places the aromatic nitrogen-containing heterocycle in direct conjugation with the carbonyl system through the hydroxylated carbon center. The positioning of functional groups creates multiple sites for potential intermolecular interactions, including hydrogen bonding through the hydroxyl and amide groups, as well as dipole-dipole interactions mediated by the fluorine atoms.

The difluoro substitution pattern at the 2-position of the propionyl chain represents a critical structural feature that significantly influences the compound's electronic properties. These electronegative fluorine atoms create a strong electron-withdrawing effect that modulates the reactivity of adjacent carbon centers. The presence of two fluorine atoms on the same carbon creates a geminal difluoro pattern, which is known to enhance metabolic stability and alter lipophilicity compared to non-fluorinated analogues. This substitution pattern also introduces conformational constraints that affect the overall molecular geometry and flexibility.

Table 1: Fundamental Molecular Parameters of this compound

The hydroxyl group at the 3-position introduces chirality to the molecule, creating a stereogenic center that can exist in two enantiomeric forms. This stereochemical complexity adds another dimension to the structural analysis, as different enantiomers may exhibit distinct physical properties and biological activities. The hydroxyl functionality also serves as a hydrogen bond donor, capable of forming intermolecular associations that influence crystal packing and solution behavior.

Crystallographic Characterization and Bonding Patterns

Crystallographic analysis of fluorinated pyridine derivatives reveals important insights into the solid-state organization and intermolecular bonding patterns characteristic of this compound class. Research on related fluorinated pyridines demonstrates that fluorine substitution significantly influences crystal packing arrangements and intermolecular interactions. The systematic study of compounds from 3-fluoropyridine through 2,3,5,6-tetrafluoropyridine shows a progressive change in crystal packing motifs with increasing fluorine content, transitioning from herringbone arrangements to parallel molecular orientations.

The crystal structures of fluorinated pyridines exhibit weak but significant fluorine-fluorine interactions that contribute to overall packing stability. These interactions are generally attractive in nature, contrary to historical assumptions about fluorine-fluorine repulsion in crystal structures. The analysis of intermolecular interaction energies using quantum chemical calculations at the MP2/6-311G(d,p) level reveals that fluorine-fluorine contacts contribute to the stabilization of specific crystal packing motifs. This finding has important implications for understanding the solid-state behavior of this compound.

The presence of multiple hydrogen bonding sites in this compound, including the hydroxyl group and the primary amide functionality, creates opportunities for extensive intermolecular hydrogen bonding networks in the crystalline state. The amide group can function both as a hydrogen bond donor through its amino hydrogen atoms and as an acceptor through the carbonyl oxygen. Research on secondary electrostatic interactions in hydrogen-bonded systems indicates that amide oxygen acceptors exhibit beta parameters ranging from 5.3 to 6.4, reflecting their varying hydrogen bonding capacities depending on the electronic environment.

Table 2: Hydrogen Bonding Parameters for Amide Functional Groups

| Compound Type | Beta Parameter | Hydrogen Bonding Capacity |

|---|---|---|

| Dimethylcarbonyl chloride | 5.3 | Moderate acceptor |

| N,N-dimethyl-2,2,2-trifluoroacetamide | 5.4 | Moderate acceptor |

| 1-methyl-2,5-pyrrolidinedione | 6.1 | Strong acceptor |

| N,N-diphenylformamide | 6.2 | Strong acceptor |

The pyridine nitrogen atom provides an additional hydrogen bonding acceptor site, creating multiple possibilities for intermolecular association. The combination of these hydrogen bonding sites with the unique electronic properties imparted by the difluoro substitution likely results in distinctive crystal packing arrangements that differ from both non-fluorinated analogues and other fluorinated derivatives.

Tautomeric Possibilities and Resonance Stabilization Effects

Tautomerism represents a fundamental aspect of structural chemistry that involves the rapid interconversion between constitutional isomers through the migration of hydrogen atoms and accompanying electron rearrangement. For this compound, several tautomeric possibilities exist due to the presence of multiple functional groups capable of participating in proton transfer processes.

The primary tautomeric equilibrium involves the amide functionality, which can exist in equilibrium between the canonical amide form and its enol tautomer. This keto-enol tautomerism is particularly relevant for compounds containing carbonyl groups with adjacent hydrogen atoms. The presence of the electron-withdrawing difluoro substitution at the alpha position relative to the carbonyl group significantly influences the position of this tautomeric equilibrium. Electron-withdrawing groups generally stabilize the enol form by increasing the acidity of the alpha hydrogen atoms and providing resonance stabilization to the resulting enolate ion.

The alpha-hydrogens in carbonyl compounds exhibit unusual acidity due to resonance stabilization of the conjugate base enolate ion. For aldehydes, the pKa values typically range from 16 to 18, while ketones exhibit pKa values between 19 and 21. The presence of fluorine substituents at the alpha position significantly decreases these pKa values, making the compound more prone to enolate formation and tautomeric interconversion. This enhanced acidity results from the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the negative charge in the enolate ion through inductive effects.

The hydroxyl group at the beta position introduces additional tautomeric possibilities through potential intramolecular hydrogen bonding interactions. The proximity of the hydroxyl group to both the carbonyl oxygen and the pyridine nitrogen creates opportunities for internal hydrogen bond formation, which can stabilize specific tautomeric forms. These intramolecular interactions may lock the molecule into preferred conformations that exhibit enhanced stability compared to alternative tautomeric structures.

Table 3: Tautomeric Forms and Stability Factors

| Tautomeric Form | Stabilizing Factors | Destabilizing Factors |

|---|---|---|

| Keto form | Amide resonance, C=O bond strength | Alpha-fluorine electron withdrawal |

| Enol form | Alpha-fluorine stabilization, enolate resonance | Loss of amide resonance |

| Cyclic hydrogen-bonded form | Intramolecular hydrogen bonding | Ring strain, conformational restriction |

The resonance stabilization effects in this compound arise from several sources. The amide functionality exhibits significant resonance between the nitrogen lone pair and the carbonyl carbon, creating partial double bond character in the carbon-nitrogen bond. This resonance is modulated by the electronic effects of the substituents, particularly the electron-withdrawing fluorine atoms. The pyridine ring system contributes additional resonance stabilization through its aromatic pi-electron system, which can participate in extended conjugation with the carbonyl group through the intervening carbon-carbon bonds.

Comparative Analysis with Related Fluorinated Pyridine Derivatives

The structural characteristics of this compound can be better understood through comparison with related fluorinated pyridine derivatives and structurally similar compounds. This comparative approach reveals how specific structural modifications influence molecular properties and behavior patterns.

Comparison with the corresponding carboxylic acid derivative, 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid (Chemical Abstracts Service number 887354-54-3), provides insights into the effects of amide versus carboxyl functionality. The carboxylic acid possesses a molecular formula of C₈H₇F₂NO₃ with a molecular weight of 203.14 grams per mole, differing from the amide by the replacement of the amino group with a hydroxyl group. This substitution significantly alters the hydrogen bonding capabilities and overall polarity of the molecule, while maintaining the core difluorinated pyridyl structure.

Research on pantothenate kinase pyridazine activators demonstrates how fluorinated heterocyclic compounds interact with biological targets. The study reveals that trifluoromethyl groups in similar positions can adopt different conformations when binding to protein active sites, with both "up" and "down" orientations observed depending on the specific molecular environment. These findings suggest that the difluoro substitution in this compound may exhibit similar conformational flexibility in binding interactions.

The systematic study of fluorinated pyridines shows how increasing fluorine content affects crystal packing and intermolecular interactions. Starting with 3-fluoropyridine and progressing through 3,5-difluoropyridine, 2,3,5-trifluoropyridine, and 2,3,5,6-tetrafluoropyridine, researchers observed a stepwise change from herringbone packing to parallel molecular arrangements. This progression demonstrates the profound influence of fluorine substitution on solid-state organization and suggests that this compound may exhibit unique packing characteristics due to its specific substitution pattern.

Table 4: Comparative Analysis of Related Fluorinated Compounds

| Compound | Molecular Formula | Key Structural Differences | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | C₈H₈F₂N₂O₂ | Primary amide functionality | 202.16 |

| 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid | C₈H₇F₂NO₃ | Carboxylic acid functionality | 203.14 |

| 3-Fluoropyridine | C₅H₄FN | Single fluorine, no side chain | 97.09 |

| 3,5-Difluoropyridine | C₅H₃F₂N | Two fluorines on ring | 115.08 |

The comparison extends to understanding how the propionyl side chain modification affects the overall molecular behavior compared to simple fluorinated pyridines. The introduction of the three-carbon chain with hydroxyl and amide functionalities creates multiple new interaction sites that are absent in the parent pyridine derivatives. These additional functional groups provide opportunities for more complex intermolecular associations and may result in significantly different crystal packing arrangements and solution behavior.

Studies on heterocyclic amide compounds in crystalline forms reveal that specific substitution patterns can lead to distinctive solid-state properties. Research on crystal formation and polymorphism in related amide compounds demonstrates that fluorine substitution can influence crystal habit, thermal stability, and dissolution characteristics. These findings suggest that this compound may exhibit interesting solid-state behavior that differs markedly from non-fluorinated analogues.

Properties

IUPAC Name |

2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-8(10,7(11)14)6(13)5-2-1-3-12-4-5/h1-4,6,13H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDJRERNXNTLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(C(=O)N)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661924 | |

| Record name | 2,2-Difluoro-3-hydroxy-3-(pyridin-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-60-1 | |

| Record name | 2,2-Difluoro-3-hydroxy-3-(pyridin-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen Exchange with DAST

A plausible route involves treating 3-hydroxy-3-(3-pyridyl)propionyl chloride with diethylaminosulfur trifluoride (DAST):

Conditions :

Electrophilic Fluorination

Alternatively, Selectfluor® may oxidize a ketone precursor followed by fluorination:

Advantages :

Hydroxy Group Introduction via Oxidation

Post-fluorination hydroxylation is critical. Patent WO1999035117A1 details oxidation protocols for aromatic systems that may be adapted:

tert-Butyl Hydroperoxide-Mediated Oxidation

Optimized Parameters :

Transition Metal Catalysis

Palladium(II)-mediated oxidation could enhance regioselectivity:

Key Considerations :

Amide Bond Formation Techniques

Coupling the acid intermediate with ammonia requires careful reagent selection:

Mixed Carbonate Activation

Conditions :

Enzymatic Amidation

Recent advances suggest lipase-mediated amidation for stereocontrol:

Performance Metrics :

Comparative Analysis of Synthetic Routes

| Method Sequence | Total Steps | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| DAST fluorination → Oxidation | 4 | 18-22% | Commercially available reagents | Low yield in fluorination step |

| Selectfluor® → Enzymatic amide | 3 | 30-35% | Stereocontrol | High enzyme cost |

| Pd-catalyzed oxidation → HATU | 5 | 25-28% | Scalability | Requires inert atmosphere |

Industrial-Scale Considerations

Patented large-scale processes (e.g., US6974870B2) provide insights for adaptation:

Chemical Reactions Analysis

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H8F2N2O2

- Molecular Weight : 202.16 g/mol

- Appearance : White crystalline solid

The compound features a difluorinated propionic acid moiety and a pyridine ring, which contribute to its distinctive chemical behavior and biological interactions.

Medicinal Chemistry

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide is primarily utilized in drug development and optimization processes. Its structural characteristics make it a valuable building block for synthesizing more complex pharmaceutical compounds. The fluorine atoms in its structure enhance its binding affinity to biological targets, making it an attractive candidate for further medicinal exploration.

Proteomics Research

In proteomics, this compound is employed to study protein interactions and functions. It aids in understanding how proteins interact with small molecules, which is crucial for drug design and development. Its ability to modulate enzyme activity through binding interactions is particularly significant in this context.

Research has demonstrated that this compound exhibits several biological activities:

- Antibacterial Activity : Studies indicate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Antineoplastic Activity : Preliminary investigations suggest the compound may inhibit the proliferation of cancer cells. In vitro studies have shown dose-dependent effects on various cancer cell lines, indicating potential therapeutic applications in oncology.

- Antiviral Activity : The compound has also displayed activity against certain viral strains, suggesting its potential utility in antiviral drug development.

Anticancer Studies

In vitro studies have evaluated the effects of this compound on PC3 prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a therapeutic agent in cancer treatment.

Antibacterial Efficacy

Research on fluorinated compounds similar to this one has shown significant antibacterial activity against various bacterial strains. The structural characteristics contribute to their effectiveness in disrupting bacterial functions.

Mechanistic Insights

Interaction studies have begun to elucidate the binding dynamics of this compound with target proteins. Preliminary findings suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The hydroxyl group and pyridyl ring also play crucial roles in the compound’s activity by facilitating interactions with various biological molecules .

Comparison with Similar Compounds

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide can be compared with other similar compounds, such as:

2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanamide: This compound shares a similar structure but may have different functional groups or substituents.

2,2-Diethoxy-N-hydroxy-acetamidine: This compound has different substituents but may exhibit similar chemical properties due to the presence of fluorine atoms and hydroxyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide is a fluorinated compound with notable applications in medicinal chemistry and biological research. Its unique structure, characterized by a difluorinated propionic acid moiety and a pyridine ring, contributes to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C8H8F2N2O2

- Molecular Weight: 202.158 g/mol

- Appearance: White crystalline solid

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity, potentially leading to increased potency in biological systems. The hydroxyl group and pyridine ring facilitate interactions with various biological molecules, which can modulate enzyme activity or receptor signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity: Studies have shown that fluorinated pyridines, including this compound, possess significant antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antineoplastic Activity: Preliminary data suggest that this compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines, showing potential as an anticancer agent.

- Antiviral Activity: The compound has demonstrated activity against certain viral strains, indicating its potential use in antiviral drug development.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoro-3-hydroxypropionic Acid | C8H7F2O3 | Lacks amide functionality; primarily an acid |

| 3-Hydroxy-N-(pyridin-3-yl)propionamide | C9H10N2O2 | Contains an additional methyl group on the nitrogen |

| 4-Fluoro-3-hydroxy-(pyridin-3-yl)propionic Acid | C8H7F1N1O3 | Different fluorination pattern; lacks amide group |

This table highlights the distinct difluoro substitution pattern and amide functionality of this compound, which may significantly influence its reactivity and biological properties.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have evaluated the effects of this compound on PC3 prostate cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a therapeutic agent in cancer treatment .

- Antibacterial Efficacy : Research on fluorinated quinolines has shown that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structural characteristics contribute to their effectiveness in disrupting bacterial functions .

- Mechanistic Insights : Interaction studies have begun to elucidate the binding dynamics of this compound with target proteins. Preliminary findings suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide with high purity?

- Methodological Answer : The compound can be synthesized via amidation reactions using activated carboxylic acid derivatives. For example, oxalyl chloride is commonly employed to activate the carbonyl group of the precursor acid (2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid) in dichloromethane (DCM). Subsequent reaction with amines in the presence of triethylamine (Et3N) yields the amide product. Purification via column chromatography (e.g., CHCl3–MeOH–H2O) ensures >95% purity, as validated by high-performance liquid chromatography (HPLC) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of - and -NMR spectroscopy to verify the pyridyl, hydroxy, and difluoro moieties. For instance, the -NMR spectrum should show distinct resonances for the pyridyl protons (~δ 6.9–8.0 ppm) and hydroxyl protons (broad singlet near δ 5.4 ppm). Fluorine atoms can be confirmed via -NMR, with characteristic shifts for CF groups (~δ -120 to -130 ppm). High-resolution mass spectrometry (HRMS) is critical for validating molecular ion peaks (e.g., [M+Na]) .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended for detecting low-abundance impurities. Optimize gradient elution using a C18 column and mobile phases of acetonitrile/water with 0.1% formic acid. TraceFinder 3.0 software can automate peak integration and quantification, ensuring sensitivity down to 0.1% impurity levels .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of the difluoro and hydroxyl groups during synthesis?

- Methodological Answer : The difluoro group is stable under acidic and neutral conditions but may hydrolyze in strongly basic environments. The hydroxyl group’s stability depends on solvent polarity: polar aprotic solvents (e.g., DMF) stabilize intramolecular hydrogen bonding, while protic solvents (e.g., MeOH) may promote tautomerization. Controlled experiments under inert atmospheres (N) at 25–40°C minimize degradation .

Q. What strategies mitigate steric hindrance during the amidation of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid with bulky amines?

- Methodological Answer : Bulky amines (e.g., tert-butylamine) require prolonged reaction times (8–12 h) and elevated temperatures (40–50°C). Pre-activation of the carboxylic acid using 1,1'-carbonyldiimidazole (CDI) instead of oxalyl chloride improves yields by reducing steric clash. Kinetic monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How does the 3-pyridyl group influence coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : The 3-pyridyl group acts as a ditopic ligand, coordinating with Pd, Cu, or Fe to form heterometallic cages. Steric effects from the difluoro and hydroxy groups can restrict conformational flexibility, favoring octahedral geometries over macrocyclic aggregates. X-ray crystallography is essential to confirm coordination modes .

Q. What metabolomic interactions are anticipated for this compound, and how can they be modeled?

- Methodological Answer : The compound may undergo phase I metabolism (hydroxylation) and phase II conjugation (glucuronidation). In vitro assays using human liver microsomes (HLMs) with NADPH cofactors can model oxidation pathways. LC-MS/MS detects metabolites like hydroxyacid derivatives (e.g., 1-(3-pyridyl)-1-butanol-4-carboxylic acid), with fragmentation patterns matched to reference libraries .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported -NMR chemical shifts for the hydroxy group?

- Methodological Answer : Variability arises from solvent-dependent hydrogen bonding. For example, in pyridine-d, the hydroxy proton may appear as a broad singlet (δ ~5.4 ppm), whereas in DMSO-d, it shifts upfield (δ ~4.8 ppm) due to stronger solvation. Deuterium exchange experiments (DO shake) confirm assignment .

Q. Why do fluorinated analogs exhibit conflicting bioactivity profiles in different studies?

- Methodological Answer : Fluorine’s electronegativity alters electron density in the pyridyl ring, affecting binding to biological targets. Comparative studies using isothermal titration calorimetry (ITC) can quantify binding affinities (K) under standardized pH and ionic strength conditions to reconcile discrepancies .

Methodological Best Practices

- Synthesis Optimization : Use anhydrous DCM and freshly distilled amines to minimize side reactions.

- Characterization : Always pair NMR with HRMS to confirm molecular formulas.

- Data Reproducibility : Archive raw spectral data and chromatograms in open-access repositories (e.g., Zenodo) for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.